molecular formula C20H17NO4 B11306293 Methyl 2-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Methyl 2-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11306293
M. Wt: 335.4 g/mol
InChI Key: XQVKRNNQYZEIDQ-UHFFFAOYSA-N
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Description

METHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE is a complex organic compound that belongs to the class of benzoxepine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoxepine ring system, which is a seven-membered ring containing oxygen, fused with a benzene ring. The presence of the amido and ester functional groups further enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxepine ring system This step is crucial as it defines the core structure of the compound

Industrial Production Methods

Industrial production of METHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amido group to an amine or reduce the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

METHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity, or interact with a receptor, modulating its signaling pathways .

Comparison with Similar Compounds

METHYL 2-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE can be compared with other benzoxepine derivatives and related compounds:

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 2-[(7-methyl-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C20H17NO4/c1-13-7-8-18-15(11-13)12-14(9-10-25-18)19(22)21-17-6-4-3-5-16(17)20(23)24-2/h3-12H,1-2H3,(H,21,22)

InChI Key

XQVKRNNQYZEIDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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